molecular formula C17H17N3O3S B2398673 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034430-15-2

4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2398673
CAS No.: 2034430-15-2
M. Wt: 343.4
InChI Key: ODXKEDSHWQGCSJ-UHFFFAOYSA-N
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Description

4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing compound featuring a benzonitrile core linked to a piperidine ring substituted with a pyridin-4-yloxy group. The pyridin-4-yloxy substituent likely enhances solubility and bioavailability compared to simpler aryl groups.

Properties

IUPAC Name

4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-13-14-1-3-17(4-2-14)24(21,22)20-11-7-16(8-12-20)23-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXKEDSHWQGCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridin-4-ol with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with benzonitrile sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compounds with sulfonyl-benzonitrile backbones exhibit significant variations in melting points, solubility, and stereochemistry depending on substituents:

Compound Name Substituents Melting Point (°C) Diastereomeric Ratio (d.r.) Key Reference
4-(((5-Chloro-3-oxoisoindolin-1-ylidene)methyl)sulfonyl)benzonitrile (8f) Chloro, isoindolinone 219–220 N/A
(Z)-6-Chloro-3-(((4-nitrophenyl)sulfonyl)methylene)isoindolin-1-one (8e) Nitro, chloro 234–235 N/A
BAP-1 Fluorophenyl, benzylidene Not reported Not applicable
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperidinyl Not reported Not applicable

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 8e) increase melting points due to enhanced intermolecular dipole interactions .
  • The pyridin-4-yloxy group in the target compound may improve aqueous solubility compared to fluorophenyl or piperidinyl substituents (as in BAP-1 and ) .

Pharmacological Relevance

  • Antitumor/Antimalarial Potential: Piperidine-sulfonamide derivatives (e.g., ) serve as intermediates for 3-aminopyrazole-based drugs . The pyridin-4-yloxy group in the target compound could enhance binding to kinase targets compared to simpler aryl groups.
  • Patent Examples : Compounds like 3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl}benzonitrile (Example 25, ) exhibit molecular weights (~401 Da) and heterocyclic motifs comparable to the target compound. Such analogues are optimized for bioavailability and target affinity .

Critical Analysis of Divergent Features

  • Bioactivity : BAP-1 and BAP-2 () demonstrate that fluorophenyl sulfonyl groups contribute to bioactivity, but the pyridin-4-yloxy group in the target compound may offer superior metabolic stability .
  • Crystallography : While the target compound’s crystal structure is unreported, related molecules (e.g., ) show van der Waals-dominated packing, suggesting similar solid-state behavior .

Biological Activity

The compound 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a member of the sulfonamide class and has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a piperidine ring substituted with a pyridine moiety and a sulfonyl group, which are critical for its biological activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. Notably, they have been tested against:

  • Acetylcholinesterase (AChE) : Compounds have shown strong inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. For instance, some derivatives reported IC50 values as low as 0.63μM0.63\,\mu M against AChE, indicating potent inhibition compared to standard drugs .
  • Urease : The compound demonstrates strong urease inhibitory activity, with several derivatives achieving IC50 values below 3μM3\,\mu M. This suggests potential applications in treating urease-related disorders, such as urinary infections .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The results indicate:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .

These findings support the compound's potential as an antibacterial agent.

Case Study 1: Enzyme Inhibition Efficacy

In a study focusing on the synthesis of piperidine derivatives, several compounds were tested for their AChE and urease inhibition capabilities. The most effective derivatives displayed IC50 values significantly lower than that of the reference standard thiourea (IC50 = 21.25μM21.25\,\mu M), highlighting their potential therapeutic applications in neurodegenerative diseases and infections .

Case Study 2: Antibacterial Screening

Another study evaluated the antibacterial properties of various synthesized sulfonamide derivatives. The results indicated that compounds containing the piperidine nucleus exhibited enhanced antibacterial effects compared to traditional antibiotics, making them promising candidates for further development in antimicrobial therapies .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionPiperidine Derivative0.630.63
Urease InhibitionPiperidine Derivative2.142.14
Antibacterial ActivitySalmonella typhiModerate
Antibacterial ActivityBacillus subtilisStrong

Q & A

Q. What synthetic strategies are effective for preparing 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the piperidine intermediate via nucleophilic substitution between 4-hydroxypyridine and a piperidine derivative under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Introduce the sulfonyl group using 4-cyanobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol is critical for isolating the final product .
    Optimization involves adjusting temperature (e.g., 0–60°C for sulfonylation) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yields .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

  • X-ray crystallography is the gold standard. For example, similar piperidine-sulfonyl derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 10.090 Å, b = 11.100 Å, c = 13.446 Å, and β = 100.72° .
  • Key insights : Chair conformations of piperidine rings, van der Waals packing, and hydrogen-bonding patterns (e.g., C–H···N interactions involving the nitrile group) . Use SHELXL for refinement, ensuring R-factors < 0.05 .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HCT-116 or HeLa), with IC50 values compared to reference compounds like doxorubicin .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

  • Core modifications :
    • Replace pyridin-4-yloxy with substituted pyridines (e.g., 5-CF3-pyridin-2-yl) to enhance hydrophobic interactions with enzyme pockets .
    • Vary the sulfonyl linker length (e.g., methylene vs. ethylene) to adjust conformational flexibility .
  • Bioisosteres : Substitute benzonitrile with trifluoromethyl or carbamate groups to improve metabolic stability .
  • Data-driven SAR : Use clustering analysis of IC50 values from analogs (e.g., compounds with EDG/EWG on pyridine show 2–5× potency differences) .

Q. How can conflicting crystallographic and computational docking data be reconciled?

  • Case example : If X-ray data (e.g., piperidine in chair conformation ) conflicts with docking poses (e.g., boat conformation predicted), validate via:
    • Molecular dynamics (MD) simulations (100 ns trajectories in explicit solvent) to assess conformational stability .
    • Torsional angle analysis of the piperidine-pyridinyloxy moiety using Gaussian09 (B3LYP/6-31G*) .
  • Resolution : Cross-validate with NMR (e.g., NOESY for spatial proximity) or FT-IR (stretching frequencies for sulfonyl groups) .

Q. What strategies resolve discrepancies in biological activity across different assay platforms?

  • Contradiction example : High potency in enzyme assays (nM range) but low cellular activity (µM range).
    • Investigate membrane permeability : Use Caco-2 monolayer assays or PAMPA to measure logP (target >2.5 for optimal permeability) .
    • Evaluate efflux pumps : Co-administer ABC transporter inhibitors (e.g., verapamil) in cell-based assays .
    • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Q. How can protein target identification be systematically approached for this compound?

  • Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .
  • Phage display : Screen against a human proteome library to identify binding partners .
  • CRISPR-Cas9 screening : Genome-wide knockout to identify genes whose loss rescues compound toxicity .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Docking : Use AutoDock Vina or Glide to screen against the Human Kinome or GPCRome .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity (e.g., using Random Forest classifiers) .
  • ADMET prediction : SwissADME or pkCSM for bioavailability, CNS penetration, and hERG inhibition .

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